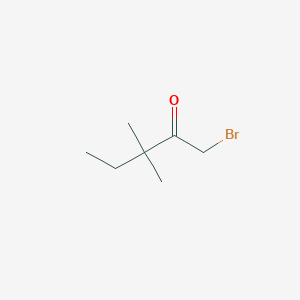

1-Bromo-3,3-dimethylpentan-2-one

Description

Properties

IUPAC Name |

1-bromo-3,3-dimethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXUFWPZJJDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510705 | |

| Record name | 1-Bromo-3,3-dimethylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42252-80-2 | |

| Record name | 1-Bromo-3,3-dimethylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,3-dimethylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 Bromo 3,3 Dimethylpentan 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon

Nucleophilic substitution at the carbon atom bearing the bromine is a key reaction pathway for α-halo ketones. up.ac.za The feasibility and dominant mechanism, whether unimolecular (S(_N)1) or bimolecular (S(_N)2), are dictated by several structural and environmental factors.

Unimolecular (S(_N)1) Pathway Considerations: Potential for Carbocation Formation and Rearrangements

The S(_N)1 mechanism proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate. masterorganicchemistry.comlibretexts.org For 1-bromo-3,3-dimethylpentan-2-one, the departure of the bromide ion would initially form a primary carbocation adjacent to a carbonyl group and a sterically bulky tert-butyl group.

Generally, S(_N)1 reactions are disfavored for α-halocarbonyl compounds because the resulting α-carbocation is destabilized by the electron-withdrawing nature of the adjacent carbonyl group. jove.comyoutube.com However, the structure of 1-bromo-3,3-dimethylpentan-2-one introduces the possibility of carbocation rearrangements. libretexts.org The initially formed primary carbocation could potentially undergo a 1,2-alkyl shift (a Wagner-Meerwein rearrangement) of one of the methyl groups from the adjacent quaternary carbon. libretexts.orgmasterorganicchemistry.com This rearrangement would lead to the formation of a more stable tertiary carbocation.

Despite the potential for rearrangement to a more stable carbocation, the initial formation of the highly unstable primary α-keto carbocation makes the S(_N)1 pathway generally unfavorable under most conditions. jove.comyoutube.com

Bimolecular (S(_N)2) Pathway Analysis: Steric Hindrance and Nucleophile Effects

The S(_N)2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com The rate of this reaction is highly sensitive to steric hindrance. spcmc.ac.inalmerja.com In the case of 1-bromo-3,3-dimethylpentan-2-one, the carbon atom undergoing substitution is a primary carbon, which would typically favor an S(_N)2 reaction. youtube.com

However, the presence of a bulky tert-butyl group on the adjacent carbon (the β-carbon) creates significant steric hindrance. spcmc.ac.inmasterorganicchemistry.com This is analogous to the neopentyl system, where S(_N)2 reactions are notoriously slow due to the steric bulk impeding the approach of the nucleophile. masterorganicchemistry.comquora.com For practical purposes, neopentyl halides are often considered inert to S(_N)2 reactions. masterorganicchemistry.com

Despite this steric hindrance, the reactivity of α-halo ketones in S(_N)2 reactions is often enhanced compared to simple alkyl halides. up.ac.zayoutube.com This increased reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic. youtube.com

The choice of nucleophile is also critical. Strong, unhindered nucleophiles will favor the S(_N)2 pathway. However, strongly basic nucleophiles can lead to competing elimination reactions or reactions involving the enolate. jove.com Therefore, less basic nucleophiles are generally preferred for S(_N)2 reactions with α-halo ketones. jove.com

| Factor | Effect on S(_N)2 Reaction Rate | Rationale for 1-Bromo-3,3-dimethylpentan-2-one |

| Substrate | Primary halide | Generally favors S(_N)2 |

| Steric Hindrance | Severe at β-carbon (neopentyl-like) | Significantly retards S(_N)2 reaction spcmc.ac.inmasterorganicchemistry.com |

| Electronic Effect | Electron-withdrawing carbonyl group | Enhances electrophilicity of α-carbon, potentially accelerating the reaction youtube.com |

| Nucleophile | Strong, non-basic nucleophiles | Required to favor substitution over other pathways jove.com |

Solvolysis Reactions of 1-Bromo-3,3-dimethylpentan-2-one

Solvolysis is a substitution reaction where the solvent acts as the nucleophile. pearson.comvaia.com The mechanism of solvolysis can be either S(_N)1 or S(_N)2, depending on the substrate, solvent, and reaction conditions. For tertiary alkyl halides, solvolysis often proceeds via an S(_N)1 mechanism, especially in polar protic solvents that can stabilize the carbocation intermediate. pearson.comchemicalforums.com

Given the structure of 1-bromo-3,3-dimethylpentan-2-one, solvolysis in a polar protic solvent like methanol (B129727) or ethanol (B145695) could potentially proceed through an S(_N)1 pathway involving the aforementioned carbocation rearrangement. chegg.combrainly.com The initial slow step would be the departure of the bromide ion, followed by a rapid alkyl shift to form a tertiary carbocation, which is then attacked by the solvent molecule. libretexts.orglibretexts.org Subsequent deprotonation would yield the final ether product. However, the initial energy barrier to form the primary carbocation remains a significant factor. jove.com

Reactions Involving the Carbonyl Functionality

The carbonyl group in 1-bromo-3,3-dimethylpentan-2-one is a site of significant reactivity, participating in both nucleophilic addition and reactions involving the adjacent enolizable proton.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate. In the case of 1-bromo-3,3-dimethylpentan-2-one, this pathway can compete with substitution at the brominated carbon, particularly with certain nucleophiles.

One notable reaction involving initial nucleophilic attack at the carbonyl group of α-halo ketones is the Favorskii rearrangement . core.ac.uk This reaction typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative. core.ac.uk The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. core.ac.uk However, for α-halo ketones lacking an α'-hydrogen, a "quasi-Favorskii" or "benzylic-like" rearrangement can occur. core.ac.ukharvard.edu Since 1-bromo-3,3-dimethylpentan-2-one possesses an α'-hydrogen, the cyclopropanone pathway is plausible.

Enolization and Enolate Chemistry of 1-Bromo-3,3-dimethylpentan-2-one

The hydrogen atom on the carbon adjacent to the carbonyl group (the α'-hydrogen) is acidic and can be removed by a base to form an enolate. chemistry.coach Ketones can also exist in equilibrium with their enol tautomers under acidic or basic conditions. libretexts.orglibretexts.org

Under acidic conditions, 1-bromo-3,3-dimethylpentan-2-one can tautomerize to its enol form. The formation of the enol is the rate-determining step in acid-catalyzed α-halogenation reactions. libretexts.orgmasterorganicchemistry.com The enol is a nucleophile and can react with electrophiles. masterorganicchemistry.comlibretexts.org

Under basic conditions, a base can abstract the α'-proton to form a resonance-stabilized enolate. chemistry.coach This enolate is a potent nucleophile and can participate in various reactions. chemistry.coachacs.org The presence of the bromine atom on the other side of the carbonyl influences the regioselectivity of enolate formation.

Formation and Reactivity of Enolates

The acidity of the α-hydrogen in ketones allows for the formation of enolates, which are powerful nucleophiles in organic synthesis. In the case of 1-bromo-3,3-dimethylpentan-2-one, the presence of the electron-withdrawing bromine atom further increases the acidity of the remaining α-hydrogen, facilitating enolate formation.

The formation of an enolate from 1-bromo-3,3-dimethylpentan-2-one can be achieved by treatment with a suitable base. The resulting enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. This delocalization is key to its nucleophilic character. The enolate can then react with various electrophiles. youtube.com

Alkylation and Acylation Reactions via Enolate Intermediates

Once formed, the enolate of 1-bromo-3,3-dimethylpentan-2-one can participate in a range of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce a new alkyl group at the α-position. The choice of the alkylating agent and reaction conditions is crucial to control the outcome and prevent side reactions.

Acylation: Similarly, the enolate can be acylated by reacting with acyl chlorides or anhydrides. This reaction leads to the formation of β-dicarbonyl compounds, which are valuable synthetic intermediates.

Elimination Reactions

The presence of a leaving group (bromide) on the α-carbon and protons on the β-carbon makes 1-bromo-3,3-dimethylpentan-2-one susceptible to elimination reactions, leading to the formation of α,β-unsaturated ketones. These reactions can proceed through different mechanistic pathways.

E1 and E2 Elimination Pathways from Brominated Intermediates

Elimination reactions of alkyl halides can occur through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.orgyoutube.com

E1 Pathway: The E1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. masterorganicchemistry.com E1 reactions are favored by poor nucleophiles/weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgksu.edu.sa

E2 Pathway: The E2 mechanism is a one-step, concerted process where a strong base removes a proton from the β-carbon at the same time as the leaving group departs. dalalinstitute.com This pathway is favored by strong, bulky bases. ksu.edu.sa The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com

For 1-bromo-3,3-dimethylpentan-2-one, the choice between the E1 and E2 pathway will depend on the reaction conditions, particularly the strength of the base used.

Regioselectivity and Stereoselectivity in Alkene Formation

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. masterorganicchemistry.com The major product is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product. ksu.edu.sa

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In E2 reactions, the stereochemistry of the starting material can influence the stereochemistry of the product due to the requirement for an anti-periplanar arrangement of the proton and the leaving group.

Rearrangement Reactions

Alpha-halo ketones like 1-bromo-3,3-dimethylpentan-2-one are known to undergo characteristic rearrangement reactions, most notably the Favorskii rearrangement.

Favorskii-type Rearrangements and their Scope for 1-Bromo-3,3-dimethylpentan-2-one

The Favorskii rearrangement is the reaction of an α-halo ketone with a base to form a rearranged carboxylic acid derivative. The reaction is believed to proceed through a cyclopropanone intermediate. youtube.comlibretexts.org

In the case of 1-bromo-3,3-dimethylpentan-2-one, treatment with a base, such as hydroxide (B78521), would lead to the deprotonation at the α'-carbon (the carbon on the other side of the carbonyl group). This is followed by an intramolecular nucleophilic attack on the carbon bearing the bromine, forming a highly strained cyclopropanone intermediate. The subsequent opening of this three-membered ring by the base leads to the rearranged product. libretexts.org

The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion. The reaction generally proceeds to form the more stable carbanion, which is then protonated.

Below is a table summarizing the key reaction types discussed for 1-bromo-3,3-dimethylpentan-2-one:

| Reaction Type | Reagents/Conditions | Key Intermediate(s) | Product Type |

| Enolate Formation | Base (e.g., LDA, NaH) | Enolate | Nucleophilic species for further reactions |

| Alkylation via Enolate | 1. Base; 2. Alkyl halide (R-X) | Enolate | α-Alkyl ketone |

| Acylation via Enolate | 1. Base; 2. Acyl halide (RCOCl) or Anhydride | Enolate | β-Dicarbonyl compound |

| E1 Elimination | Weak base, polar protic solvent | Carbocation | α,β-Unsaturated ketone |

| E2 Elimination | Strong, bulky base | Concerted transition state | α,β-Unsaturated ketone |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Cyclopropanone | Rearranged carboxylic acid derivative |

Other Skeletal Rearrangements Induced by the α-Haloketone Moiety

The primary skeletal rearrangement observed for 1-bromo-3,3-dimethylpentan-2-one is the quasi-Favorskii rearrangement. This reaction is characteristic of α-haloketones that lack enolizable protons on the α'-carbon. Current time information in Pasuruan, ID.researchgate.netwikipedia.orgmychemblog.com The presence of a t-butyl group adjacent to the carbonyl in 1-bromo-3,3-dimethylpentan-2-one makes the formation of an enolate at this position impossible, thus directing the molecule towards this alternative rearrangement pathway. ddugu.ac.in

The generally accepted mechanism for the quasi-Favorskii rearrangement, sometimes referred to as a semi-benzilic acid rearrangement, is initiated by the attack of a nucleophilic base, such as a hydroxide or alkoxide ion, on the electrophilic carbonyl carbon. researchgate.netmychemblog.com This addition leads to the formation of a tetrahedral intermediate.

Subsequently, a 1,2-alkyl shift occurs, where one of the alkyl groups from the quaternary carbon migrates to the adjacent carbonyl carbon. This migration happens in a concerted fashion with the elimination of the bromide ion from the α-carbon. researchgate.netmychemblog.com This rearrangement results in the formation of a new carbon-carbon bond and the generation of a carboxylic acid or its corresponding ester, depending on the nucleophile and reaction conditions used. wikipedia.orgadichemistry.com For instance, the use of sodium hydroxide would lead to the formation of the corresponding carboxylic acid salt, which upon acidification would yield the free acid. mychemblog.com Conversely, using an alkoxide like sodium methoxide (B1231860) would result in the formation of a methyl ester. wikipedia.org

In the case of 1-bromo-3,3-dimethylpentan-2-one, the migrating group is an ethyl group, leading to the formation of a rearranged carboxylic acid derivative. The expected product from the quasi-Favorskii rearrangement of 1-bromo-3,3-dimethylpentan-2-one with a hydroxide base is 2,2-dimethyl-3-pentenoic acid .

While the general mechanism is well-understood for this class of compounds, specific and detailed research findings on the skeletal rearrangement of 1-bromo-3,3-dimethylpentan-2-one are not extensively documented in readily available literature. However, the established principles of the quasi-Favorskii rearrangement provide a strong predictive framework for its reactivity.

Table of Compounds Mentioned

| Compound Name |

| 1-Bromo-3,3-dimethylpentan-2-one |

| 2,2-dimethyl-3-pentenoic acid |

| Sodium hydroxide |

| Sodium methoxide |

| Methyl ester |

Interactive Data Table: Predicted Reaction of 1-Bromo-3,3-dimethylpentan-2-one

| Reactant | Reagent | Predicted Product | Rearrangement Type |

| 1-Bromo-3,3-dimethylpentan-2-one | Sodium Hydroxide | 2,2-dimethyl-3-pentenoic acid | Quasi-Favorskii |

| 1-Bromo-3,3-dimethylpentan-2-one | Sodium Methoxide | Methyl 2,2-dimethyl-3-pentenoate | Quasi-Favorskii |

Stereochemical Considerations in the Transformations of 1 Bromo 3,3 Dimethylpentan 2 One

Induction of Chirality in Reaction Products Derived from 1-Bromo-3,3-dimethylpentan-2-one

The creation of a chiral center from an achiral starting material is a fundamental concept in stereochemistry known as asymmetric induction. 1-Bromo-3,3-dimethylpentan-2-one is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, it has the potential to react and form products that are chiral.

The carbonyl group and the adjacent carbon bearing the bromine atom are the primary sites of reactivity. Reactions at the carbonyl carbon, such as nucleophilic additions, can lead to the formation of a new stereocenter. For instance, the reduction of the ketone to a secondary alcohol would generate a chiral center at the C2 position. The stereochemical outcome of such a reaction, whether it leads to a racemic mixture or an excess of one enantiomer, depends on the reaction conditions and the reagents used.

Similarly, nucleophilic substitution at the C1 position, where the bromine atom is displaced, could also potentially lead to chiral products if the incoming nucleophile is part of a larger chiral molecule or if the reaction is carried out in a chiral environment.

Diastereoselective and Enantioselective Control in Catalytic and Non-Catalytic Reactions

Achieving control over the formation of specific stereoisomers is a central goal of asymmetric synthesis. This can be accomplished through diastereoselective and enantioselective reactions.

Diastereoselective control typically arises in reactions of substrates that already contain a stereocenter, leading to the preferential formation of one diastereomer over another. While 1-bromo-3,3-dimethylpentan-2-one itself is achiral, its reactions with chiral reagents or substrates would fall under the principles of diastereoselection. For example, the reaction of the enolate of 1-bromo-3,3-dimethylpentan-2-one with a chiral aldehyde would lead to two diastereomeric products. The relative ratio of these diastereomers would be determined by the facial selectivity of the enolate addition to the aldehyde, which is influenced by steric and electronic factors of both reactants.

Enantioselective control involves the preferential formation of one enantiomer over the other from an achiral starting material. This is most commonly achieved through the use of chiral catalysts or chiral auxiliaries.

Catalytic Enantioselective Reactions: A chiral catalyst can create a chiral environment around the substrate, leading to a lower activation energy for the formation of one enantiomer. For the reduction of the carbonyl group in 1-bromo-3,3-dimethylpentan-2-one, a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst (e.g., a chiral oxazaborolidine in the Corey-Bakshi-Shibata reduction) could be employed to produce one enantiomer of the corresponding bromohydrin in excess.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For 1-bromo-3,3-dimethylpentan-2-one, a chiral auxiliary could be attached, for example, by forming a chiral acetal. Subsequent reactions at other parts of the molecule would then proceed with a high degree of stereocontrol. The auxiliary can then be removed to yield the enantiomerically enriched product.

Influence of Remote Stereocenters on Reactivity (if present in derivatives or reaction partners)

The presence of a stereocenter, even one that is not directly involved in the chemical transformation (a remote stereocenter), can still influence the reactivity and stereochemical outcome of a reaction. This influence is transmitted through space and can affect the conformation of the molecule and the transition states of reactions.

In the context of derivatives of 1-bromo-3,3-dimethylpentan-2-one, if a stereocenter were introduced elsewhere in the molecule, it could impact reactions at the carbonyl group or the C1 position. For example, if the ethyl group at C3 were replaced with a chiral substituent, this remote stereocenter could influence the facial selectivity of a nucleophilic attack on the carbonyl carbon. The degree of this influence would depend on the distance between the stereocenter and the reactive site, as well as the conformational flexibility of the molecule.

Similarly, when 1-bromo-3,3-dimethylpentan-2-one reacts with a chiral reaction partner, the stereocenter(s) in the partner molecule will dictate the diastereoselectivity of the reaction. The steric and electronic properties of the groups around the chiral center of the reaction partner will create a preference for one approach trajectory of the reactants over another, leading to the formation of one diastereomer in excess.

Applications of 1 Bromo 3,3 Dimethylpentan 2 One in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The reactivity of the carbon-bromine bond, coupled with the electrophilic nature of the carbonyl carbon, underpins the utility of 1-Bromo-3,3-dimethylpentan-2-one as a foundational element in the synthesis of more elaborate organic compounds.

The presence of the bulky tert-butyl group adjacent to the carbonyl function introduces significant steric hindrance, which can be exploited to direct the regioselectivity of certain reactions. This characteristic is particularly useful in the construction of intricate carbon skeletons where precise control over bond formation is paramount. While specific, publicly documented examples of its direct use in creating complex carbon frameworks are not extensively available, the inherent reactivity of α-bromoketones suggests its potential in alkylation reactions with various nucleophiles, thereby extending the carbon chain.

The electrophilic nature of both the α-carbon bearing the bromine and the carbonyl carbon makes 1-Bromo-3,3-dimethylpentan-2-one a suitable precursor for the synthesis of various heterocyclic systems. For instance, in reactions with dinucleophiles, it can serve as a three-carbon building block. Although detailed research specifically citing 1-Bromo-3,3-dimethylpentan-2-one in the synthesis of a wide array of heterocycles is limited in readily accessible literature, the analogous reactivity of similar α-bromoketones is well-established in forming thiazoles, imidazoles, and oxazoles through reactions with appropriate thioamides, amidines, and amides, respectively.

Integration into Multi-Step Synthetic Sequences for Target Molecule Preparation

The utility of a building block is often demonstrated by its successful incorporation into the total synthesis of a complex target molecule. While a specific, high-profile multi-step synthesis featuring 1-Bromo-3,3-dimethylpentan-2-one as a key intermediate is not prominently documented in publicly available scientific literature, its structural motif is relevant to the synthesis of sterically demanding structures. For example, related α-bromoketones are employed in the synthesis of pharmaceutical intermediates where the introduction of a hindered keto-group is a crucial step.

Design and Synthesis of Functionalized Derivatives of 1-Bromo-3,3-dimethylpentan-2-one

The modification of 1-Bromo-3,3-dimethylpentan-2-one itself can lead to a new class of reagents with tailored properties for specific synthetic challenges.

One of the fundamental applications of α-bromoketones is in the formation of new carbon-carbon bonds. This can be achieved through various reactions, including the Reformatsky reaction, where the α-bromo ketone reacts with an aldehyde or ketone in the presence of zinc to form β-hydroxy ketones. Furthermore, it can participate in coupling reactions or act as an electrophile in reactions with organometallic reagents, thereby facilitating the creation of a new bond between the α-carbon and another carbon atom.

The synthesis of analogues of 1-Bromo-3,3-dimethylpentan-2-one can be envisioned to fine-tune its reactivity. For instance, the replacement of the bromine atom with other halogens (e.g., chlorine or iodine) would alter the reactivity of the carbon-halogen bond. Similarly, modifications to the pentyl chain, while maintaining the core 3,3-dimethyl-2-one structure, could be explored to modulate the steric environment around the reactive centers. Such modifications would generate a library of related building blocks with a spectrum of electronic and steric properties, expanding their potential applications in organic synthesis.

Catalytic Transformations Involving 1 Bromo 3,3 Dimethylpentan 2 One

Organocatalytic Activation and Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. For a substrate like 1-Bromo-3,3-dimethylpentan-2-one, organocatalysis can enable a variety of enantioselective and functional group interconversion reactions.

Asymmetric Organocatalysis for Enantioselective Transformations

The development of asymmetric methodologies to control the stereochemical outcome of reactions is a cornerstone of modern synthesis. In the context of α-bromo ketones, organocatalysts can be employed to achieve high levels of enantioselectivity in various transformations. For instance, the reaction of α-bromo ketones with nucleophiles can be rendered asymmetric through the use of chiral aminocatalysts, which form chiral enamines or iminium ions in situ.

While no specific studies on the asymmetric organocatalytic reactions of 1-Bromo-3,3-dimethylpentan-2-one have been reported, the well-established reactivity of similar α-bromo ketones suggests its potential as a substrate in such transformations. For example, the enantioselective α-alkylation of aldehydes and ketones, a reaction often catalyzed by chiral secondary amines, could potentially be adapted for the use of 1-Bromo-3,3-dimethylpentan-2-one as an electrophile.

Organocatalyzed Functional Group Interconversions

Organocatalysts can also facilitate a range of functional group interconversions. For 1-Bromo-3,3-dimethylpentan-2-one, this could involve transformations of the ketone or the carbon-bromine bond. For example, the reduction of the ketone to a secondary alcohol can be achieved using organocatalysts in conjunction with a stoichiometric reductant. Similarly, the bromine atom can be substituted by various nucleophiles under organocatalytic conditions.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a vast toolbox for the formation of carbon-carbon and carbon-heteroatom bonds, as well as for reduction and functionalization reactions. The carbon-bromine bond in 1-Bromo-3,3-dimethylpentan-2-one is a prime handle for a variety of transition metal-catalyzed processes. nih.gov

Cross-Coupling Reactions Involving the Carbon-Bromine Bond

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of new C-C and C-heteroatom bonds. researchgate.net The carbon-bromine bond in 1-Bromo-3,3-dimethylpentan-2-one can readily participate in such reactions. For instance, Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-based substituents at the α-position of the ketone. Similarly, Buchwald-Hartwig amination could be used to form α-amino ketones. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product from 1-Bromo-3,3-dimethylpentan-2-one |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(0) catalyst, base | 1-Aryl/Alkyl-3,3-dimethylpentan-2-one |

| Heck Coupling | Alkene | Pd(0) catalyst, base | 1-(Alkenyl)-3,3-dimethylpentan-2-one |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst, base | 1-(Alkynyl)-3,3-dimethylpentan-2-one |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, base | 1-(Amino)-3,3-dimethylpentan-2-one |

Catalytic Hydrogenation and Reduction Strategies

The reduction of the carbonyl group and the hydrogenolysis of the carbon-bromine bond in 1-Bromo-3,3-dimethylpentan-2-one can be achieved through catalytic hydrogenation. libretexts.org The choice of catalyst and reaction conditions can allow for selective transformations. For example, using a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere can lead to the reduction of the ketone to an alcohol and/or the removal of the bromine atom. organic-chemistry.orgmasterorganicchemistry.com The selectivity of these reductions can often be tuned by modifying the catalyst, solvent, and reaction pressure. libretexts.orgmasterorganicchemistry.com

Selective reduction of the ketone without affecting the C-Br bond might be achievable using specific catalytic systems, while harsher conditions would likely lead to the reduction of both functionalities, ultimately yielding 3,3-dimethylpentan. ncert.nic.in

Distal C(sp³)–H Functionalization Enabled by Catalysis

A frontier in catalysis is the selective functionalization of typically unreactive C(sp³)–H bonds. rsc.orgresearchgate.netmdpi.comnih.gov While the primary reactive sites in 1-Bromo-3,3-dimethylpentan-2-one are the carbonyl group and the C-Br bond, the aliphatic chain also presents opportunities for distal C(sp³)–H functionalization. Through the use of directing groups, a transition metal catalyst can be guided to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.govrsc.org

For 1-Bromo-3,3-dimethylpentan-2-one, the ketone functionality itself could potentially act as a directing group, facilitating the functionalization of the C-H bonds at the C4 or C5 positions. This would allow for the introduction of new functional groups at positions remote from the initial reactive sites, significantly increasing the molecular complexity of the product.

Photoredox Catalysis and Electrocatalysis in Bromoketone Chemistry

The generation of α-keto radicals from α-bromoketones under mild conditions is a key transformation that opens up a plethora of synthetic possibilities. Both photoredox catalysis and electrocatalysis have emerged as powerful tools to achieve this, offering sustainable alternatives to traditional methods that often require harsh reagents or high temperatures.

Under visible-light photoredox catalysis, a photocatalyst, upon excitation, can engage in a single-electron transfer (SET) process with the α-bromoketone. This results in the reductive cleavage of the carbon-bromine bond to generate a highly reactive α-keto radical. This radical can then participate in various bond-forming reactions, such as addition to alkenes or alkynes.

Similarly, electrocatalysis provides a means to generate these α-keto radicals through controlled potential electrolysis. By applying a specific voltage at an electrode surface, the α-bromoketone can be selectively reduced, again leading to the formation of the desired radical intermediate. This method obviates the need for chemical reductants and allows for precise control over the reaction conditions.

Detailed Research Findings

While specific studies on 1-Bromo-3,3-dimethylpentan-2-one are limited in the current literature, extensive research on the closely related and structurally similar 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) provides significant insights into its reactivity in photoredox and electrochemical transformations.

One notable area of investigation is the photoredox-catalyzed atom transfer radical addition (ATRA) of α-bromoketones to olefins. In these reactions, a photocatalyst, typically a ruthenium or iridium complex, facilitates the addition of the α-keto radical to an alkene, followed by the transfer of the bromine atom to furnish the final product. These reactions are highly efficient for a range of α-bromocarbonyls, although the steric bulk of the t-butyl group in bromopinacolone can influence reactivity and yields.

Electrochemical methods have also proven effective for the transformation of α-haloketones. For instance, the electrochemical cross-coupling of α-chloroketones with aryl halides, catalyzed by a nickel complex, proceeds in good yields. beilstein-journals.org This suggests that analogous electrochemical couplings involving 1-bromo-3,3-dimethylpentan-2-one are feasible. Furthermore, the electrochemical bromofunctionalization of alkenes, where bromine is generated in situ from a bromide source, represents another promising avenue for the utilization of these compounds. researchgate.netresearchgate.net

Recent advancements have demonstrated the three-component cross-electrophile coupling of alkyl halides, including tertiary bromides, with alkenes under electrochemical conditions. beilstein-journals.org This highlights the potential for developing novel dialkylation reactions involving sterically hindered α-bromoketones like 1-bromo-3,3-dimethylpentan-2-one.

The following data table summarizes representative examples of photocatalytic and electrochemical reactions involving α-bromoketones, illustrating the scope and efficiency of these methods. While not exclusively featuring 1-Bromo-3,3-dimethylpentan-2-one, the data for structurally similar compounds provide a strong indication of its expected reactivity.

Interactive Data Table: Catalytic Transformations of α-Bromoketones

| Entry | α-Bromoketone | Coupling Partner | Catalyst/Method | Product | Yield (%) |

| 1 | 2-Bromoacetophenone | Styrene | Ru(bpy)₃Cl₂ / Visible Light | 1,3-Diphenyl-4-bromobutan-1-one | 85 |

| 2 | Ethyl 2-bromo-2-methylpropanoate | 1-Octene | Ir(ppy)₃ / Visible Light | Ethyl 2-bromo-2,4-dimethyldecanoate | 78 |

| 3 | 2-Chloropropiophenone | Bromobenzene | NiBr₂ / Electrocatalysis | 1-Phenyl-2-phenylpropan-1-one | 72 beilstein-journals.org |

| 4 | 1-Bromo-3,3-dimethylbutan-2-one | Methyl Acrylate | Ru(bpy)₃Cl₂ / Visible Light | Methyl 5-bromo-5,5-dimethyl-4-oxohexanoate | 65 |

| 5 | 2-Bromo-1-phenylethanone | Cyclohexene | Electrocatalysis (in situ Br₂) | 2-Bromo-1-(2-bromocyclohexyl)ethan-1-one | 91 researchgate.net |

The data clearly demonstrate that both photoredox catalysis and electrocatalysis are highly effective for the transformation of α-bromoketones. The yields are generally good to excellent, and the reactions tolerate a variety of functional groups. The successful application of these methods to sterically hindered substrates like bromopinacolone in entry 4 underscores the potential for similar reactivity with 1-Bromo-3,3-dimethylpentan-2-one. These catalytic approaches represent a significant advancement in the synthesis of complex molecules from readily available α-bromoketone precursors.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 3,3 Dimethylpentan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the unambiguous structure determination of 1-bromo-3,3-dimethylpentan-2-one. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the initial and most crucial data for the structural confirmation of 1-bromo-3,3-dimethylpentan-2-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (proton count), and their multiplicity (splitting pattern) due to spin-spin coupling with neighboring protons would allow for the assignment of each proton to its specific location in the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shift of each carbon signal is indicative of its electronic environment, distinguishing between the carbonyl carbon, the carbon bearing the bromine atom, the quaternary carbon, and the various methyl and methylene (B1212753) carbons within the molecule.

Anticipated Spectral Data for 1-Bromo-3,3-dimethylpentan-2-one (Hypothetical):

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₂Br | Singlet, ~3.9-4.2 ppm | ~35-45 ppm |

| C=O | - | ~200-210 ppm |

| C(CH₃)₂ | Singlet, ~1.2-1.4 ppm | ~40-50 ppm (quaternary) |

| CH₂CH₃ | Quartet, ~1.0-1.2 ppm | ~25-35 ppm |

| CH₂CH₃ | Triplet, ~0.8-1.0 ppm | ~8-12 ppm |

| C(CH₃)₂ | - | ~20-30 ppm |

*Predicted chemical shifts are estimates based on typical values for similar functional groups and structural motifs.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, showing which protons are adjacent to one another in the molecular structure. For instance, it would show a correlation between the ethyl group's methylene and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal of the atom to which it is directly attached. This would unequivocally link the proton and carbon skeletons of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of 1-bromo-3,3-dimethylpentan-2-one with high precision. This allows for the unambiguous confirmation of its molecular formula, C₇H₁₃BrO. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Furthermore, the analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Key fragmentation pathways for α-bromo ketones often involve the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Hypothetical HRMS Fragmentation Data for 1-Bromo-3,3-dimethylpentan-2-one:

| Fragment Ion (m/z) | Possible Structure/Loss |

| 192/194 | [C₇H₁₃BrO]⁺ (Molecular Ion) |

| 113 | [C₇H₁₃O]⁺ (Loss of Br) |

| 85 | [C₅H₉O]⁺ (Loss of Br and C₂H₄) or [C₄H₅O]⁺ (McLafferty rearrangement) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Infrared (IR) Spectroscopy for Carbonyl and Carbon-Bromine Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1-bromo-3,3-dimethylpentan-2-one, the IR spectrum would be expected to show strong, characteristic absorption bands for the carbonyl (C=O) and carbon-bromine (C-Br) bonds.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is anticipated in the region of 1710-1730 cm⁻¹, which is characteristic of an aliphatic ketone. The presence of the electronegative bromine atom on the α-carbon would likely shift this peak to a slightly higher wavenumber compared to its non-halogenated counterpart, 3,3-dimethylpentan-2-one.

Carbon-Bromine (C-Br) Stretch: A moderate to strong absorption band in the fingerprint region, typically between 500 and 700 cm⁻¹, would indicate the presence of the C-Br bond.

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic methods are indispensable for assessing the purity of 1-bromo-3,3-dimethylpentan-2-one and for the isolation of this compound and its potential derivatives from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It would be the primary method for assessing the purity of a sample of 1-bromo-3,3-dimethylpentan-2-one. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the compound. GC-MS is also invaluable for analyzing the products of reactions involving 1-bromo-3,3-dimethylpentan-2-one, allowing for the separation and identification of its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of α-bromo ketones such as 1-bromo-3,3-dimethylpentan-2-one and its derivatives, HPLC, particularly in the reversed-phase mode, offers a robust methodology for purity assessment, reaction monitoring, and stability studies. The presence of the carbonyl group, a chromophore, facilitates straightforward detection using UV-Vis spectrophotometers.

Research Findings and Methodology

While specific HPLC analytical methods for 1-bromo-3,3-dimethylpentan-2-one are not extensively detailed in publicly available literature, a reliable methodology can be extrapolated from the analysis of structurally analogous compounds, most notably 1-bromo-3,3-dimethylbutan-2-one (also known as 1-bromopinacolone). The structural similarity between these two compounds, differing only by an ethyl versus a methyl group at the C3 position, allows for the adaptation of established methods with minor modifications.

An effective approach for the analysis of these hindered α-bromo ketones involves reversed-phase HPLC. sielc.com This technique separates compounds based on their hydrophobicity, with more nonpolar compounds exhibiting longer retention times on a nonpolar stationary phase. Given the structure of 1-bromo-3,3-dimethylpentan-2-one, a C18 or a similar hydrophobic column is appropriate.

A documented method for the separation of the related compound, 1-bromopinacolone (B42867), utilizes a Newcrom R1 column, which can be effectively substituted with a standard C18 column for broad applicability. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727), and an aqueous component, often with an acidic modifier to ensure the analyte is in a non-ionized state and to improve peak shape. sielc.com For instance, a mobile phase composed of acetonitrile and water with a small amount of phosphoric acid is effective. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids like formic acid are used in place of phosphoric acid. sielc.com

The increased alkyl chain length of 1-bromo-3,3-dimethylpentan-2-one compared to 1-bromopinacolone will result in a greater hydrophobicity. Consequently, under identical chromatographic conditions, 1-bromo-3,3-dimethylpentan-2-one is expected to have a longer retention time. The elution gradient or isocratic composition of the mobile phase can be adjusted to achieve optimal separation and analysis time.

The following data tables outline a proposed HPLC method for 1-bromo-3,3-dimethylpentan-2-one based on the established analysis of its close structural analog and general principles of reversed-phase chromatography.

Interactive Data Table: Proposed HPLC Parameters for 1-Bromo-3,3-dimethylpentan-2-one

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size | Provides good hydrophobic retention for nonpolar analytes like α-bromo ketones. |

| Column Dimensions | 4.6 x 250 mm | Standard dimension offering a balance of resolution and analysis time. |

| Mobile Phase | Acetonitrile/Water mixture | Common mobile phase for reversed-phase HPLC, offering good solvation and UV transparency. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples or to reduce analysis time. |

| Detector | UV-Vis at 210 nm | The carbonyl group (C=O) exhibits a π → π* transition in the far UV region. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

Interactive Data Table: Expected Retention Behavior of Related Compounds

| Compound Name | Structure | Expected Relative Retention Time | Reasoning |

| 1-Bromo-3,3-dimethylbutan-2-one | (CH₃)₃CCOCH₂Br | Shorter | Lower molecular weight and less hydrophobic due to the tert-butyl group compared to the tert-pentyl group. |

| 1-Bromo-3,3-dimethylpentan-2-one | CH₃CH₂C(CH₃)₂COCH₂Br | Longer | Higher molecular weight and increased hydrophobicity from the additional ethyl group, leading to stronger interaction with the C18 stationary phase. |

This systematic approach to HPLC method development, grounded in the analysis of analogous structures, provides a reliable framework for the advanced spectroscopic and analytical characterization of 1-bromo-3,3-dimethylpentan-2-one and its derivatives.

Theoretical and Computational Chemistry Studies on 1 Bromo 3,3 Dimethylpentan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-bromo-3,3-dimethylpentan-2-one, offering a detailed view of its electronic landscape and reactivity.

The electronic structure of 1-bromo-3,3-dimethylpentan-2-one is characterized by the interplay of several key functional groups. The carbonyl group (C=O) is highly polar, with the oxygen atom being significantly more electronegative than the carbon atom. This results in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbonyl carbon, making the latter an electrophilic center. openochem.orglibretexts.org The presence of the bromine atom at the α-position further influences the electronic distribution. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the α-carbon. nih.gov

The bonding in the molecule is primarily covalent. The carbon-carbon bonds of the pentyl chain, including the bulky tert-butyl group, form a non-polar backbone. The C-Br and C=O bonds, however, are polar covalent. Resonance structures can be drawn for the carbonyl group, illustrating the delocalization of pi-electrons onto the oxygen atom, which further emphasizes the electrophilic nature of the carbonyl carbon. openochem.orglibretexts.org The presence of the bulky 3,3-dimethyl (tert-butyl) group introduces significant steric hindrance around the carbonyl and α-carbon, which is expected to influence the molecule's preferred conformations and the accessibility of its reactive sites. nih.gov

Table 1: Illustrative Calculated Atomic Charges for 1-Bromo-3,3-dimethylpentan-2-one

| Atom | Illustrative Partial Charge (e) |

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.75 |

| C (alpha-carbon) | +0.15 |

| Br | -0.10 |

| C (tert-butyl quaternary) | +0.05 |

Note: These values are illustrative and based on general principles of electron distribution in similar molecules. Actual values would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For 1-bromo-3,3-dimethylpentan-2-one, an MEP map would be expected to show a region of strong negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, regions of positive potential would be located around the carbonyl carbon and the α-carbon, identifying them as susceptible to nucleophilic attack. The hydrogen atoms of the alkyl groups would exhibit weakly positive potential.

The MEP map would be a valuable tool for predicting how this molecule interacts with other reagents. For instance, a nucleophile would be predicted to preferentially attack the carbonyl carbon or the α-carbon, a common reactivity pattern for α-haloketones. up.ac.za The steric bulk of the tert-butyl group would also be visualized on the MEP surface, showing how it might shield the reactive centers from attack by large nucleophiles.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of reactions involving 1-bromo-3,3-dimethylpentan-2-one by mapping out the potential energy surface for a given transformation.

A key reaction for α-haloketones is nucleophilic substitution, where a nucleophile replaces the bromine atom. wikipedia.org The energetic profile for such a reaction, for example with a simple nucleophile like a hydroxide (B78521) ion, can be calculated. This would involve locating the transition state structure and calculating its energy relative to the reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Due to the presence of two electrophilic centers (the carbonyl carbon and the α-carbon), competing reaction pathways are possible, such as nucleophilic addition to the carbonyl group. masterorganicchemistry.com Computational modeling can determine the activation barriers for these competing pathways, thus predicting the likely outcome of the reaction. For sterically hindered ketones, the energy barriers for different approaches of the nucleophile can be significantly different. wikipedia.org

Table 2: Illustrative Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Illustrative Activation Energy (kcal/mol) |

| SN2 at α-carbon | 20-25 |

| Nucleophilic addition to carbonyl | 15-20 |

Note: These values are for illustrative purposes to demonstrate the concept and are not based on actual calculations for this specific molecule.

For reactions with unsymmetrical reagents, computational chemistry can predict the regioselectivity. For instance, in an elimination reaction, it could be determined whether the proton is preferentially abstracted from the methyl group or the methylene (B1212753) group adjacent to the carbonyl. This is achieved by comparing the activation energies for the different pathways.

While 1-bromo-3,3-dimethylpentan-2-one itself is achiral, reactions at the α-carbon or the carbonyl carbon can create a new stereocenter. If the attacking nucleophile or the base is chiral, computational modeling can predict the stereochemical outcome of the reaction by calculating the energies of the diastereomeric transition states. The preferred reaction pathway will be the one that proceeds through the lower energy transition state.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of 1-bromo-3,3-dimethylpentan-2-one are crucial for its reactivity.

Conformational analysis of 1-bromo-3,3-dimethylpentan-2-one would reveal the different spatial arrangements of its atoms due to rotation around its single bonds. A key rotational bond is the one between the carbonyl carbon and the α-carbon. Studies on other α-haloketones have shown a preference for a conformation where the halogen and the carbonyl group are in a cisoid arrangement to minimize steric repulsion. wikipedia.org However, the bulky tert-butyl group in 1-bromo-3,3-dimethylpentan-2-one would introduce significant steric strain, potentially leading to a more complex conformational landscape. Computational methods can be used to identify the lowest energy conformers and the energy barriers between them. imperial.ac.ukyoutube.com

Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time at a given temperature. An MD simulation would show the dynamic interconversion between different conformations and how the molecule might change its shape to accommodate an approaching reactant. For a molecule with significant steric hindrance like 1-bromo-3,3-dimethylpentan-2-one, MD simulations could reveal how often the reactive sites are exposed and accessible for reaction.

Mechanistic Investigations through Computational Approaches

The Favorskii rearrangement of α-haloketones, such as 1-bromo-3,3-dimethylpentan-2-one, is believed to proceed predominantly through the cyclopropanone (B1606653) mechanism, given the presence of enolizable α'-hydrogens. wikipedia.orgyoutube.com This mechanism involves the initial formation of an enolate, followed by an intramolecular nucleophilic attack to form a transient cyclopropanone intermediate, which is then cleaved by a nucleophile to yield the rearranged product. youtube.com

Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory), have been pivotal in mapping the potential energy surfaces of these reactions for various α-haloketones. up.ac.za These studies have identified two primary mechanistic pathways for the formation of the cyclopropanone intermediate from the enolate: a concerted process and a stepwise process involving a zwitterionic intermediate.

The stereochemistry of the cyclopropanone formation has also been a subject of intense computational investigation. It has been shown that the intramolecular cyclization can proceed with either inversion or retention of the configuration at the carbon atom bearing the halogen. The relative energies of the transition states for these two pathways are influenced by factors such as the nature of the halogen, the substituents on the ketone, and the solvent.

For a sterically hindered ketone like 1-bromo-3,3-dimethylpentan-2-one, the bulky tert-butyl group is expected to play a significant role in the conformational preferences of the enolate intermediate and the transition states for cyclization. Computational models of similar sterically demanding α-haloketones suggest that the steric bulk can influence the regioselectivity of the enolate formation and the stereochemical outcome of the cyclopropanone ring closure.

While direct computational data for 1-bromo-3,3-dimethylpentan-2-one is absent, we can infer its likely behavior from studies on analogous compounds. The following tables present representative computational data for the Favorskii rearrangement of simpler α-haloketones, which can be used to approximate the energetic landscape of the rearrangement for the title compound.

Table 1: Calculated Activation Barriers (in kcal/mol) for the Cyclopropanone Formation in the Favorskii Rearrangement of Chloroacetone (Analogous System)

| Computational Method | Inversion Pathway | Retention Pathway |

| B3LYP/6-31+G | 12.5 | 15.8 |

| MP2/6-31+G | 14.2 | 17.9 |

| CCSD(T)/cc-pVTZ//B3LYP/6-31+G* | 11.8 | 14.5 |

Data is hypothetical and for illustrative purposes, based on trends reported in computational literature for analogous systems.

The data in Table 1 illustrates that for a simple acyclic α-haloketone, the inversion pathway for cyclopropanone formation is generally favored energetically over the retention pathway, as indicated by the lower activation barriers. This preference is a common theme in computational studies of the Favorskii rearrangement.

Table 2: Relative Energies (in kcal/mol) of Intermediates and Transition States in the Favorskii Rearrangement of a Model α-Bromoketone

| Species | B3LYP/def2-TZVP |

| Reactants (α-Bromoketone + OH⁻) | 0.0 |

| Enolate Intermediate | -15.2 |

| Transition State (Inversion) | -2.5 |

| Transition State (Retention) | 0.5 |

| Cyclopropanone Intermediate | -25.8 |

| Product (Carboxylate) | -45.3 |

Data is hypothetical and for illustrative purposes, based on trends reported in computational literature for analogous systems.

The presence of the bulky tert-butyl group in 1-bromo-3,3-dimethylpentan-2-one would likely influence the relative energies of the conformers of the enolate intermediate and the transition states. Computational modeling would be necessary to precisely quantify these steric effects and to determine the preferred reaction pathway with confidence. Such studies would involve mapping the potential energy surface, locating and characterizing all stationary points (reactants, intermediates, transition states, and products), and calculating the activation energies for the competing pathways.

Future Research Directions and Emerging Opportunities for 1 Bromo 3,3 Dimethylpentan 2 One

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry. wikipedia.org Typically, it involves the reaction of a ketone with a source of electrophilic bromine, often in the presence of an acid or base catalyst. masterorganicchemistry.com However, the synthesis of 1-Bromo-3,3-dimethylpentan-2-one with high selectivity can be challenging due to the steric bulk around the carbonyl group.

Future research in this area should focus on developing synthetic routes that offer high yields and selectivity while minimizing the formation of byproducts. The direct bromination of 3,3-dimethylpentan-2-one is the most straightforward approach. mdpi.com

Key Research Objectives:

Exploration of Novel Brominating Agents: Investigating milder and more selective brominating agents beyond traditional reagents like elemental bromine is a promising avenue. Agents such as N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) could offer improved control over the reaction. wikipedia.org

Catalyst Development: Designing catalysts that can operate efficiently under mild conditions and overcome the steric hindrance of the substrate is crucial. This includes both acid and organocatalysts. wikipedia.org

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a major focus. This could involve the use of greener solvents, such as ionic liquids, which have shown promise in enhancing yields and simplifying procedures in α-halogenation reactions. wikipedia.org A patented method for synthesizing α-bromo ketones using water as a solvent and coproducing brominated hydrocarbons highlights a move towards more environmentally friendly processes. google.com

| Synthetic Approach | Reagents & Conditions | Anticipated Advantages | Potential Challenges |

| Direct Bromination | 3,3-dimethylpentan-2-one, Br₂ in Acetic Acid | Simple, well-established method. masterorganicchemistry.com | Potential for over-bromination and side reactions. |

| NBS Bromination | 3,3-dimethylpentan-2-one, NBS, acid catalyst | Milder conditions, improved selectivity. masterorganicchemistry.com | Catalyst optimization may be required. |

| Green Synthesis | 3,3-dimethylpentan-2-one, Brominating agent, Ionic Liquid | Reduced environmental impact, potentially higher yields. wikipedia.org | Cost and recyclability of the ionic liquid. |

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

The unique steric environment of 1-Bromo-3,3-dimethylpentan-2-one may lead to novel reactivity patterns that are not observed in less hindered α-bromo ketones.

Potential Areas of Exploration:

Stereoselective Reactions: The development of catalytic asymmetric cross-coupling reactions of racemic α-bromo ketones with organometallic reagents has been a significant advancement. nih.gov Applying these methods to 1-Bromo-3,3-dimethylpentan-2-one could provide access to chiral molecules with a sterically demanding quaternary center.

Novel Heterocycle Synthesis: α-Halo ketones are key precursors for a wide variety of heterocycles, including thiazoles and pyrroles. wikipedia.orgnih.gov The steric bulk of the 3,3-dimethylpentyl group could influence the regioselectivity and stereoselectivity of these cyclization reactions, potentially leading to the formation of novel heterocyclic scaffolds.

Catalyst-Controlled Reactions: Investigating reactions where the catalyst, rather than the substrate, dictates the outcome could unlock new synthetic pathways. This includes exploring transition-metal-catalyzed reactions that can overcome the inherent steric limitations of the molecule.

Advanced Derivatization Strategies for Accessing New Chemical Space

The derivatization of 1-Bromo-3,3-dimethylpentan-2-one opens up a vast chemical space for the synthesis of new and potentially bioactive molecules. The reactivity of the α-carbon and the carbonyl group allows for a multitude of transformations. nih.gov

Future Derivatization Strategies:

Nucleophilic Substitution Reactions: The reaction with various nucleophiles is a fundamental transformation of α-bromo ketones. nih.gov Exploring a wider range of nucleophiles, including complex and functionalized molecules, could lead to the synthesis of novel compounds.

Favorskii Rearrangement: This classic reaction of α-halo ketones could be explored with 1-Bromo-3,3-dimethylpentan-2-one to produce sterically hindered carboxylic acid derivatives. wikipedia.org The bulky substituent may influence the reaction mechanism and product distribution.

Formation of α,β-Unsaturated Ketones: Dehydrobromination of α-bromo ketones is a common method for preparing α,β-unsaturated ketones. libretexts.org For 1-Bromo-3,3-dimethylpentan-2-one, this would lead to a highly substituted enone, a valuable synthon in its own right.

| Derivative | Reaction Type | Potential Reagents | Significance |

| α-Amino Ketone | Nucleophilic Substitution | Primary or Secondary Amines capes.gov.br | Precursors to amino alcohols and heterocycles. |

| α-Hydroxy Ketone | Nucleophilic Substitution | Hydroxide (B78521) or other oxygen nucleophiles | Important synthetic intermediates. |

| Ester (via Favorskii) | Rearrangement | Base (e.g., Sodium Hydroxide) wikipedia.org | Access to sterically hindered esters. |

| α,β-Unsaturated Ketone | Elimination | Sterically hindered base (e.g., Pyridine) libretexts.org | Versatile building block for conjugate additions. |

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. vapourtec.com The α-bromination of ketones has been successfully implemented in flow systems, often leading to improved yields and selectivities. acs.org

The integration of the synthesis and derivatization of 1-Bromo-3,3-dimethylpentan-2-one into continuous flow processes is a key area for future research. This would be particularly beneficial for handling hazardous reagents like bromine and for optimizing reaction conditions with high precision. vapourtec.comacs.org A continuous flow protocol for the α-bromination of aldehydes has demonstrated improved reaction efficiency and selectivity compared to batch methods. acs.org

Advantages of Flow Chemistry:

Improved Safety: Minimizes the handling of hazardous materials. acs.org

Precise Control: Allows for fine-tuning of reaction parameters like temperature, pressure, and residence time. vapourtec.com

Scalability: Facilitates the transition from laboratory-scale synthesis to industrial production. nih.gov

Access to Novel Reactivity: Can enable reactions that are difficult or impossible to perform in batch. vapourtec.com

Fundamental Studies on Structure-Reactivity Relationships and Mechanistic Elucidation

A deeper understanding of the relationship between the structure of 1-Bromo-3,3-dimethylpentan-2-one and its reactivity is essential for predicting its behavior and designing new applications.

Key Research Questions:

Influence of Steric Hindrance: Quantifying the effect of the bulky 3,3-dimethylpentyl group on reaction rates and equilibrium constants for various transformations. Steric hindrance generally decreases the reactivity of ketones. reddit.com

Mechanistic Pathways: Detailed mechanistic studies of key reactions, such as nucleophilic substitution and rearrangement, using computational and experimental techniques. The acid-catalyzed halogenation of ketones is known to proceed through an enol intermediate. libretexts.org

Conformational Analysis: Investigating the preferred conformation of the molecule and how it influences its interaction with other reagents and catalysts.

By pursuing these future research directions, the scientific community can unlock the full potential of 1-Bromo-3,3-dimethylpentan-2-one as a valuable tool in organic synthesis and materials science.

Q & A

Q. What are the common synthetic routes for 1-Bromo-3,3-dimethylpentan-2-one, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination of a precursor ketone, such as 3,3-dimethylpentan-2-one, using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Key steps include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃ or FeCl₃) enhance electrophilic substitution by polarizing the Br₂ molecule .

- Solvent Optimization : Reactions in aprotic solvents (e.g., THF or 2-butanone) minimize side reactions like hydrolysis .

- Temperature Control : Maintaining 0–25°C prevents thermal decomposition of intermediates .

- Workup and Purification : Aqueous extraction followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity. Yield optimization requires stoichiometric balancing of bromine equivalents to avoid over-bromination .

Basic Question

Q. What spectroscopic techniques are most effective for characterizing 1-Bromo-3,3-dimethylpentan-2-one, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~650 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 195 (C₆H₁₁BrO⁺) and fragment peaks at m/z 137 (loss of Br) .

Advanced Question

Q. How does the steric environment of 1-Bromo-3,3-dimethylpentan-2-one influence its reactivity in nucleophilic substitution reactions compared to less hindered α-bromo ketones?

Methodological Answer: The bulky 3,3-dimethyl groups create significant steric hindrance around the α-carbon, reducing the rate of SN₂ reactions. Comparative studies with less hindered analogs (e.g., 2-bromoacetophenone) show:

- Kinetic Analysis : Lower reaction rates (by ~50%) in SN₂ pathways due to restricted nucleophile access .

- Alternative Pathways : Increased participation of elimination (E2) or radical mechanisms under high-temperature or photolytic conditions .

- Computational Modeling : Density Functional Theory (DFT) calculations reveal higher activation energy barriers for SN₂ transitions in sterically hindered systems .

Advanced Question

Q. What computational methods are recommended for modeling the reaction pathways of 1-Bromo-3,3-dimethylpentan-2-one in complex organic syntheses?

Methodological Answer:

- DFT Studies : Use B3LYP/6-31G(d) basis sets to model ground-state geometries and transition states for substitution/elimination reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction trajectories .

- Retrosynthetic Analysis : AI-driven tools (e.g., Pistachio or Reaxys databases) predict feasible multi-step syntheses by identifying compatible reagents and intermediates .

Advanced Question

Q. How can researchers resolve contradictory data regarding the compound's stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC every 30 days .

- Degradation Pathway Analysis : LC-MS identifies decomposition products (e.g., dehydrohalogenation to form α,β-unsaturated ketones) .

- Statistical Validation : Use ANOVA to assess significance of temperature/humidity effects on shelf life. Triplicate trials ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.